molecular formula C4H6IN3 B13616137 4-iodo-1,5-dimethyl-1H-1,2,3-triazole

4-iodo-1,5-dimethyl-1H-1,2,3-triazole

Cat. No.: B13616137
M. Wt: 223.02 g/mol
InChI Key: IBHJATUAVSGNAE-UHFFFAOYSA-N
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Description

4-Iodo-1,5-dimethyl-1H-1,2,3-triazole is a heterocyclic compound belonging to the triazole family Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-iodo-1,5-dimethyl-1H-1,2,3-triazole typically involves the cyclization of appropriate precursors. One common method is the reaction of this compound with azides and alkynes under copper-catalyzed conditions. The reaction proceeds via a 1,3-dipolar cycloaddition mechanism, forming the triazole ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Iodo-1,5-dimethyl-1H-1,2,3-triazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products depend on the type of reaction. For example, nucleophilic substitution with sodium azide forms azido derivatives, while oxidation can lead to the formation of oxo derivatives .

Scientific Research Applications

4-Iodo-1,5-dimethyl-1H-1,2,3-triazole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-iodo-1,5-dimethyl-1H-1,2,3-triazole involves its interaction with molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds, hydrophobic interactions, and π-π stacking with its targets, leading to inhibition or activation of specific pathways. The exact mechanism depends on the specific application and target .

Comparison with Similar Compounds

    1,5-Dimethyl-1H-1,2,3-triazole: Lacks the iodine atom, making it less reactive in substitution reactions.

    4-Bromo-1,5-dimethyl-1H-1,2,3-triazole: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and applications.

    4-Chloro-1,5-dimethyl-1H-1,2,3-triazole:

Uniqueness: The presence of the iodine atom in 4-iodo-1,5-dimethyl-1H-1,2,3-triazole imparts unique reactivity and properties, making it a valuable compound for specific applications in synthesis and research .

Properties

Molecular Formula

C4H6IN3

Molecular Weight

223.02 g/mol

IUPAC Name

4-iodo-1,5-dimethyltriazole

InChI

InChI=1S/C4H6IN3/c1-3-4(5)6-7-8(3)2/h1-2H3

InChI Key

IBHJATUAVSGNAE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=NN1C)I

Origin of Product

United States

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